5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide
Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : The synthesis of various oxides of benzotriazines, including derivatives similar to 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide, has been explored. These syntheses provide higher yields and purer products, indicating the potential for efficient production of these compounds (Atallah & Nazer, 1982).
Structural Characterization : Studies on compounds like 1,2,4-benzotriazine oxides have involved the characterization of their structure through methods like X-ray crystallography. These analyses are crucial for understanding the molecular geometry and properties of these compounds (Junnotula et al., 2006).
Chemical Properties and Reactions
Reactivity Studies : Research into the reactivity of benzotriazine oxides, which are structurally related to 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide, has been conducted. These studies focus on understanding the chemical behavior and potential reactions of these compounds (Miura et al., 2011).
Oxygen Isotope Transfer : Investigations into the transfer of oxygen isotopes to benzotriazine oxides have been carried out. Such studies provide insights into the mechanisms of metabolic transformations and help in characterizing reaction intermediates (Gatenyo et al., 2012).
Potential Applications in Medicinal Chemistry
- Anticancer Agents : Research has shown that certain 1,2,4-benzotriazine oxides, closely related to 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide, have properties that make them potential anticancer agents. Their ability to selectively target hypoxic cells in solid tumors is of particular interest (Hay & Denny, 2002).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult a qualified chemist or a reliable database for specific information about “5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide”.
properties
IUPAC Name |
5,7-dibromo-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)6-5(2-3)12(14)11-7(13)10-6/h1-2H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBDNJBKVGDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)N[N+](=C21)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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